molecular formula C13H14N2O3S B3000744 Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate CAS No. 864860-60-6

Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate

Cat. No. B3000744
CAS RN: 864860-60-6
M. Wt: 278.33
InChI Key: QLMZQDAOLDXREN-UHFFFAOYSA-N
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Description

Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate is a compound that is closely related to various thiazole derivatives, which have been the subject of recent research due to their interesting chemical and structural properties. While the specific compound is not directly studied in the provided papers, the research on similar thiazole derivatives can offer insights into its potential characteristics and behaviors.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of thiazole-containing compounds with other chemical reagents. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was achieved by reacting 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . This suggests that the synthesis of Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate could potentially be carried out through similar reactions involving thiazole intermediates and appropriate carboxylate-containing reagents.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by X-ray diffraction (XRD) and supported by theoretical methods such as density functional theory (DFT). For example, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined using XRD, revealing a hydrogen-bonded dimer consisting of N—H⋯N interactions . Similarly, the structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was analyzed by XRD and DFT, showing good agreement between experimental and theoretical data . These findings indicate that the molecular structure of Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate could also be elucidated using such techniques, with an expectation of hydrogen bonding playing a significant role in its crystal packing.

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives can be inferred from their molecular structure and the presence of functional groups. The research on 4-methylbenzo[d]thiazol-2-amine adducts with carboxylic acids shows a variety of hydrogen bonding interactions, including N-H⋯O and O-H⋯N bonds, which are crucial for the formation of crystalline structures . These interactions suggest that Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate may also engage in similar hydrogen bonding, affecting its reactivity and the types of chemical reactions it can participate in.

Physical and Chemical Properties Analysis

The physical properties such as melting points and the chemical properties like vibrational assignments and chemical shifts can be determined experimentally and compared with theoretical predictions. For instance, the melting points of various thiazole adducts were measured, and their vibrational assignments were calculated using DFT, showing good agreement with experimental data . This implies that the physical and chemical properties of Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate could be similarly analyzed, providing insights into its stability, reactivity, and potential applications.

Safety and Hazards

While specific safety and hazard information for “Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate” is not available, similar compounds like “Methyl benzo[d]thiazole-6-carboxylate” have been classified with the GHS07 pictogram and carry the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-(butanoylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-4-11(16)15-13-14-9-6-5-8(12(17)18-2)7-10(9)19-13/h5-7H,3-4H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMZQDAOLDXREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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